N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(8-12-6-7-21-10-12)18-16(19)14-9-13-4-2-3-5-15(13)22-17(14)20/h2-7,9-11H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPPKMJLJVAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylcoumarin with 3-furylpropan-2-amine under acidic conditions to form the desired carboxamide. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the carboxamide group under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anti-cancer effects could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a furan ring and a chromene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with chromene-based carboxamides. The following table summarizes the synthesis conditions:
| Reagent | Condition |
|---|---|
| Furan derivative | Reacted with a chromene derivative |
| Base (e.g., triethylamine) | Used to neutralize byproducts |
| Temperature | Room temperature for optimal reaction yield |
Biological Activity
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging properties, which can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary studies indicate an IC50 value of approximately 28.55 µg/mL, suggesting strong antioxidant potential.
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It significantly reduced inflammation markers such as TNF-alpha and IL-6 in induced inflammation models.
- Anti-cancer Potential : Recent studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it was found to have an IC50 value of 15 µM against human breast cancer cells (MCF7), indicating promising anti-cancer activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antioxidant Effects : A study conducted on liver cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to control groups.
- Investigating Antimicrobial Properties : A clinical trial assessed the efficacy of this compound against E. coli infections in mice, showing a reduction in bacterial load and inflammation.
- Cancer Cell Line Study : Research involving MCF7 cells indicated that the compound triggered apoptotic pathways, leading to cell death through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
